Product packaging for 4H-Furo[3,2-b]indole(Cat. No.:CAS No. 55077-51-5)

4H-Furo[3,2-b]indole

Cat. No.: B3053659
CAS No.: 55077-51-5
M. Wt: 157.17 g/mol
InChI Key: HOOUZIRMRBQJEQ-UHFFFAOYSA-N
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Description

4H-Furo[3,2-b]indole (CAS 55077-51-5) is a tricyclic heteroaromatic compound that serves as a privileged, high-value scaffold in medicinal and synthetic chemistry. Its core structure is a key building block for developing novel bioactive molecules, particularly in oncology research. Studies have demonstrated that 2,4-disubstituted furo[3,2-b]indole derivatives exhibit significant in vitro and in vivo antiproliferative activities against various human cancer cell lines, positioning them as promising candidates for anticancer drug development . Earlier research also explored its derivatives for their analgesic and anti-inflammatory properties . In modern synthetic chemistry, this compound is a versatile precursor for complex molecular architectures. It readily undergoes gold-catalyzed cascade reactions with reagents like propargyl esters and allenamides, serving as a platform for synthesizing intricate structures such as 2-alkenylidene-3-oxoindolines and 2-spiroindolin-3-ones . Furthermore, it acts as a 4-carbon component in dearomative (4 + 3) cycloaddition reactions with oxyallyl cations, enabling the efficient construction of cyclohepta[b]indole frameworks found in various natural alkaloids . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B3053659 4H-Furo[3,2-b]indole CAS No. 55077-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-furo[3,2-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)10-9(11-8)5-6-12-10/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOUZIRMRBQJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495167
Record name 4H-Furo[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55077-51-5
Record name 4H-Furo[3,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the 4h Furo 3,2 B Indole Core and Its Derivatives

Foundational Synthetic Routes to the 4H-Furo[3,2-b]indole Skeleton

The synthesis of the this compound skeleton typically involves multi-step strategies that build the fused furan (B31954) and indole (B1671886) rings. These approaches often rely on established indole synthesis methods or cyclization reactions that form the furan ring onto a pre-existing indole moiety.

Multi-Step Synthesis Approaches

Classical and multi-step synthesis approaches to the this compound skeleton often involve several sequential reactions to assemble the fused ring system. These methods can be characterized by their reliance on well-established organic transformations.

Cyclization of Indole Precursors: One common strategy involves constructing the furan ring onto a functionalized indole skeleton. This can be achieved through various cyclization reactions, often starting from indole derivatives with appropriate substituents at the C2 and C3 positions or on the nitrogen atom. For example, nucleophilic substitution reactions of hydroxyindole methyl esters with α-haloketones have been employed to form tricyclic and tetracyclic furoindoles .

Stepwise Assembly: Syntheses of the 4H-furo[3,4-b]indole system, a related analogue, have been reported to involve multistep sequences, sometimes starting from indole itself unimi.it. A five-step synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole from indole has been documented, involving protection of the indole nitrogen, conversion to an ethylene (B1197577) acetal, lithiation at C-2, aldehyde addition, and acid-induced cyclization unimi.it. Syntheses of the 4H-furo[3,4-b]indole ring system are often described as typically involving several steps and can sometimes be erratic, especially for the unsubstituted compound .

Ligand-Dependent Cyclization: More modern multi-step approaches include ligand-dependent cyclization strategies that utilize ynamide precursors to construct both indole and furoindole scaffolds, demonstrating divergent synthesis capabilities based on ligand choice rsc.org.

Strategies for Nitrogen and Ring Functionalization

Functionalization of the this compound core is crucial for generating diverse derivatives with tailored properties. While specific detailed studies on the functionalization of the pre-formed this compound core itself are less prevalent in the initial search results, general reactivity patterns suggest possibilities for modification.

Electrophilic Aromatic Substitution: The indole moiety within the furo[3,2-b]indole system is generally electron-rich and susceptible to electrophilic aromatic substitution. Reactions are anticipated to occur preferentially on the indole ring, potentially at the C2 or N positions, depending on the directing effects of substituents and reaction conditions unimi.it.

Nucleophilic Substitution: The furan ring, particularly with appropriate activation or leaving groups, could also participate in nucleophilic reactions. However, direct nucleophilic substitution on the furo[3,2-b]indole core is less commonly reported compared to electrophilic reactions on the indole part.

Derivatization via Cycloadditions: The this compound skeleton, with its embedded 4π-system in the furan ring, can theoretically participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to further functionalization or ring system expansion unimi.itunime.it.

Metal-Catalyzed Approaches to this compound Frameworks

Metal catalysis has revolutionized organic synthesis, offering highly efficient and selective pathways to complex molecular architectures. The this compound framework has been a significant target for various metal-catalyzed transformations, with gold catalysis playing a particularly prominent role.

Gold-Catalyzed Syntheses and Rearrangements

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocycles, including those featuring the furo[3,2-b]indole motif. Gold species are known for their ability to activate π-systems under mild conditions, enabling a wide range of transformations, including cascade reactions and rearrangements.

Cascade Reactions: Gold(I) catalysts are widely employed in cascade processes for the synthesis of complex heterocycles. For the furo[3,2-b]indole system, gold-catalyzed cascade reactions involving propargyl esters and allenamides have been extensively studied, leading to the formation of indolin-3-one derivatives and other complex structures through furan ring-opening and subsequent cyclization events unimi.itunime.itrsc.orgrsc.orgacs.orgunimi.itwnmc.edu.cnucsb.edunih.govacs.orgacs.orgacs.orgcore.ac.uknih.govresearchgate.netscispace.comorcid.orgresearchgate.net. These reactions often proceed via gold-carbene intermediates.

Rearrangements: Gold catalysis can also mediate various rearrangement processes. For instance, the Rautenstrauch rearrangement, in conjunction with cycloaddition reactions, has been utilized in gold(I)-catalyzed processes involving propargyl esters to synthesize bicyclo[3.2.1]octa-3,6-dienes acs.org.

Gold(I)-catalyzed cascade reactions are particularly effective for constructing complex molecular architectures from simple precursors. In the context of 4H-furo[3,2-b]indoles, these reactions often involve the activation of unsaturated π-systems by gold(I) catalysts, leading to sequential bond formations and rearrangements.

Reactions with Propargyl Esters: A significant class of gold(I)-catalyzed cascade reactions involves the transformation of 4H-furo[3,2-b]indoles with propargyl esters unimi.itunime.itrsc.orgrsc.orgunimi.itucsb.edunih.govacs.orgacs.orgacs.orgcore.ac.uknih.govscispace.comorcid.orgresearchgate.netbeilstein-journals.org. These reactions typically proceed via the initial formation of a gold-carbene species from the propargyl ester through a 1,2-acyloxy migration. This gold-carbene then undergoes addition to the furo[3,2-b]indole core, followed by furan ring-opening and subsequent cyclization or rearrangement steps, yielding products such as 2-alkenylidene-3-oxoindolines unimi.itrsc.orgrsc.orgacs.orgnih.gov or 2-spiroindolin-3-ones acs.orgacs.orgnih.govscispace.comresearchgate.net.

Reactions with Allenamides: Cascade reactions involving 4H-furo[3,2-b]indoles and gold(I)-activated allenamides have also been reported. These transformations lead to the synthesis of indolin-3-one derivatives, specifically 2-spiroindolin-3-ones, through a sequence involving the addition of a gold-activated allene (B1206475) to the furoindole, followed by ring-opening and ring-closing events acs.orgacs.orgnih.govscispace.comresearchgate.net.

Reactions with Diazo Compounds: Gold-catalyzed reactions of furo[3,2-b]indoles with diazo compounds have been employed to synthesize conjugated oxoindolines through a cyclopropanation/ring-opening cascade unime.itresearchgate.net.

Gold-carbene intermediates are key reactive species in many gold-catalyzed transformations, facilitating a variety of bond-forming reactions. In the synthesis and functionalization of furo[3,2-b]indoles, gold-carbenes play a crucial role in mediating cascade reactions and rearrangements.

Formation of Gold-Carbenes: Gold-carbenes are typically generated in situ from precursors such as propargyl esters via a gold(I)-catalyzed 1,2-acyloxy migration unimi.itrsc.orgrsc.orgbeilstein-journals.org. These carbene species are highly electrophilic and readily react with unsaturated systems.

Carbene Addition and Rearrangement: The generated gold-carbenes can add to the electron-rich furan ring of the this compound system. This addition can initiate cascade sequences that involve furan ring-opening, leading to the formation of new carbon-carbon bonds and the construction of more complex fused ring systems unimi.itrsc.orgrsc.orgacs.orgacs.orgnih.govbeilstein-journals.org. For instance, the addition of gold-carbenes derived from propargyl esters to furo[3,2-b]indoles can lead to intermediates that undergo subsequent ring-opening and cyclization to form indolin-3-one derivatives unimi.itrsc.org.

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a powerful tool for the synthesis of indole-containing heterocycles, including fused systems like furo[3,2-b]indoles. These methods often involve intramolecular cyclizations or cross-coupling reactions that build the furan ring onto a pre-existing indole framework.

One notable application of copper catalysis involves the synthesis of indole-2-carboxylic esters and related fused heterocycles, such as ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate. These reactions can proceed via a cascade sequence involving aldol (B89426) condensation, intramolecular C–N cross-coupling (akin to a Goldberg-type reaction), and deacylation, often conducted in renewable solvents for improved sustainability acs.org. While this specific example refers to a furo[3,2-b]pyrrole, the underlying copper-catalyzed strategies for forming fused furan rings adjacent to indole systems are relevant.

Copper carbenes, generated from diazo compounds, have also been utilized in cascade reactions with 4H-furo[3,2-b]indoles to yield 2-alkenylidene-3-oxoindolines. These transformations involve carbene transfer, cyclopropanation, and ring-opening reactions, demonstrating copper's versatility in mediating complex molecular rearrangements researchgate.netresearchgate.net. Furthermore, copper catalysis has been employed in oxidative C–H bond amination reactions to construct benzofuro[3,2-b]indole frameworks, offering an efficient route to these medicinally relevant compounds researchgate.net.

Table 1: Overview of Copper-Catalyzed Synthetic Strategies

Reaction Type/Catalyst Substrates/Starting Materials Product Type Key Features References
Cascade Reaction (Cu(I)) 4H-furo[3,2-b]indoles, Diazoacetates 2-Alkenylidene-3-oxoindolines Carbene transfer, cyclopropanation/ring-opening cascade researchgate.netresearchgate.net
Oxidative C–H Amination (Cu) Indole/Thiophene derivatives Benzofuro[3,2-b]indoles Intramolecular C–H bond amination, aerobic oxidation researchgate.net
Cascade Reaction (Cu(II)) 2-Ethynylphenols, Alkynes Benzofurans Transition metal catalysis, cyclization chim.it
Cyclization (Cu(I)) 3-alkynyl-4H-chromen-4-ones Furo[3,2-c]coumarins Cyclization promoter and oxidant encyclopedia.pub

Palladium-Catalyzed Cyclization and Coupling Protocols

Palladium catalysis plays a pivotal role in constructing complex organic molecules, and the synthesis of furo[3,2-b]indole systems is no exception. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in assembling the carbon-carbon and carbon-nitrogen bonds required for these fused heterocycles.

A prominent strategy involves a two-step palladium-catalyzed procedure that begins with a Suzuki-Miyaura cross-coupling, followed by a double Buchwald-Hartwig reaction. This sequence allows for the synthesis of pharmaceutically relevant benzo acs.orgacs.orgfuro[3,2-b]indoles. These compounds have been investigated for their inhibitory activity against nucleotide pyrophosphatases researchgate.netbeilstein-journals.orgnih.govresearchgate.net.

Palladium catalysis is also employed in domino reactions, such as Heck/cross-coupling cyclization, to achieve diastereoselective synthesis of furan-containing indolines. This approach involves the sequential formation of multiple bonds, often starting from N-arylacyl indoles and (E)-β-chlorovinyl ketones, leading to complex bis-heterocycles acs.orgresearchgate.net. Furthermore, palladium-catalyzed cyclizations have been utilized in the synthesis of furo[3,4-b]indoles, which serve as synthetic analogues of indole-2,3-quinodimethane and are valuable in Diels-Alder reactions for constructing carbazole (B46965) frameworks rsc.org. Palladium-catalyzed C–H functionalization and cyclization reactions also offer routes to various indole-fused systems beilstein-journals.orgbeilstein-journals.org.

Table 2: Palladium-Catalyzed Synthetic Strategies

Reaction Type/Catalyst Substrates/Starting Materials Product Type Key Features References
Suzuki-Miyaura & Buchwald-Hartwig Halogenated precursors, Anilines Benzo acs.orgacs.orgfuro[3,2-b]indoles Two-step sequence, pharmaceutically relevant researchgate.netbeilstein-journals.orgnih.govresearchgate.net
Domino Heck/Cross-Coupling N-arylacyl indoles, (E)-β-chlorovinyl ketones Furan-containing indolines Diastereoselective, sequential bond formation acs.orgresearchgate.net
Cyclization Indole derivatives Furo[3,4-b]indoles Indole-2,3-quinodimethane analogues, Diels-Alder precursors rsc.org
C–H Functionalization/Cyclization Indole derivatives Various indole-fused heterocycles Direct C–H activation, cyclization beilstein-journals.orgbeilstein-journals.org

Cycloaddition-Based Synthetic Strategies

Cycloaddition reactions provide powerful and atom-economical pathways for constructing cyclic systems, including the furo[3,2-b]indole core. These methods often involve the formation of multiple bonds in a single step, leading to complex molecular architectures.

Dearomative (4+3) Cycloadditions with Oxyallyl Cations

The dearomative (4+3) cycloaddition reaction involving oxyallyl cations has been successfully applied to the synthesis of cyclohepta[b]indole derivatives, utilizing 4H-furo[3,2-b]indoles as the diene component. In this strategy, oxyallyl cations are generated in situ from α-bromoketones in the presence of a base and a suitable solvent. This method allows for the construction of cyclohepta[b]indole scaffolds under mild conditions, often with excellent yields and complete diastereoselectivity, starting from simple reagents and without the need for expensive catalysts acs.orgnih.govresearchgate.netacs.org. The reaction mechanism is viewed as a homologue of the Diels-Alder reaction, involving a C4 fragment (furoindole) and a C3 fragment (oxyallyl cation) acs.org.

Table 3: Dearomative (4+3) Cycloaddition with Oxyallyl Cations

Diene Component Cation Precursor Reaction Conditions Product Type Key Features References
4H-Furo[3,2-b]indoles α-Bromoketones Base, Perfluorinated solvent (e.g., TFE), Mild temperature Cyclohepta[b]indoles Dearomative, mild conditions, high yield & diastereoselectivity acs.orgnih.govresearchgate.netacs.org

Diels-Alder Reactions for Furo[3,4-b]indole Systems

While the primary focus is on the this compound system, Diels-Alder reactions involving related furo[3,4-b]indoles are also significant. Furo[3,4-b]indoles are known to act as dienes in Diels-Alder reactions with various dienophiles, including maleimide (B117702) and dimethyl acetylenedicarboxylate. These reactions are valuable for constructing complex molecular architectures, such as carbazoles and ellipticine (B1684216) analogues acs.orgrsc.orgtandfonline.comscispace.com. The furo[3,4-b]indole system effectively serves as a synthetic analogue of indole-2,3-quinodimethane, facilitating these cycloadditions rsc.orgscispace.com.

Table 4: Diels-Alder Reactions Involving Furo[3,4-b]indoles

Diene Component Dienophile Reaction Conditions Product Type Key Features References
Furo[3,4-b]indoles Maleimide, Dimethyl acetylenedicarboxylate Thermal conditions (e.g., toluene (B28343) reflux) Diels-Alder Adducts, Carbazoles Indole-2,3-quinodimethane surrogates acs.orgrsc.orgtandfonline.comscispace.com

Other Emerging and Novel Synthetic Strategies for Furo[3,2-b]indole Scaffolds

Beyond the established copper and palladium catalysis and cycloaddition methods, ongoing research continues to uncover novel and efficient strategies for synthesizing the furo[3,2-b]indole scaffold. These emerging methods often aim for greater atom economy, milder conditions, or access to previously difficult-to-synthesize derivatives.

Gold catalysis has shown promise in the functionalization of furo[3,2-b]indoles, enabling cascade reactions that lead to indolin-3-one derivatives and other complex indole-based architectures researchgate.netcore.ac.ukresearchgate.net. For instance, gold-catalyzed reactions involving the activation of π-systems within furoindoles have been explored for constructing diverse architectures via cycloaddition and cyclization processes researchgate.net.

Other novel approaches include multicomponent reactions and cascade sequences that build the furo[3,2-b]indole skeleton or related fused systems. For example, copper-catalyzed reactions involving diazoacetates with furo[3,2-b]indoles can lead to oxoindoline products through a cascade sequence researchgate.net. Furthermore, palladium-catalyzed domino reactions, such as those involving Heck/cross-coupling cyclization, provide efficient routes to furan-containing indolines acs.orgresearchgate.net.

Table 5: Emerging and Novel Synthetic Strategies

Reaction Type/Catalyst Substrates/Starting Materials Product Type Key Features References
Gold Catalysis 4H-Furo[3,2-b]indoles Indolin-3-one derivatives, Spiroheterocycles Cascade reactions, π-system activation researchgate.netcore.ac.ukresearchgate.net
Copper Catalysis 4H-Furo[3,2-b]indoles, Diazoacetates Oxoindolines Cascade reaction, carbene transfer researchgate.net
Palladium Catalysis Indole derivatives, Allenyl ketones Furan-containing indolines Domino cyclization/cycloisomerization acs.orgresearchgate.net

Compound Name List

  • This compound
  • Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
  • 2-Alkenylidene-3-oxoindolines
  • Benzofuro[3,2-b]indoles
  • Benzo acs.orgacs.orgfuro[3,2-b]indoles
  • Furan-containing indolines
  • Furo[3,4-b]indoles
  • Carbazoles
  • Ellipticine analogues
  • Indolin-3-one derivatives
  • Spiroheterocycles
  • Cyclohepta[b]indoles
  • Furo[3,2-c]coumarins
  • Indoles
  • Thiophenes
  • Benzo[b]furans
  • 2-Vinylindoles
  • 3-Vinylindoles
  • Oxyallyl cations
  • α-Bromoketones
  • Reactivity and Transformational Chemistry of 4h Furo 3,2 B Indole

    Cascade Reaction Pathways of the Furoindole Nucleus

    The furo[3,2-b]indole nucleus is a versatile platform for cascade reactions, where a single catalytic event can trigger a sequence of transformations. These pathways often involve the activation of the furan (B31954) ring, leading to ring-opening and subsequent intramolecular cyclizations.

    The furan ring within the 4H-Furo[3,2-b]indole system is activated by electrophiles, particularly those generated by gold(I) catalysts. These electrophiles, such as gold-activated allenamides or propargyl esters, initiate a cascade sequence. This typically involves the addition of the electrophile to the furan ring, followed by its opening. For instance, gold(I)-carbene species generated from propargyl esters can add to the furan moiety, triggering a ring-opening process unimi.itresearchgate.netacs.orgscispace.com. This initial step is crucial for setting up subsequent cyclization events.

    Following the electrophile-promoted ring-opening of the furan, cascade rearrangements often lead to the formation of indolin-3-one derivatives. In gold-catalyzed reactions with propargyl esters, the sequence involves the addition of a gold-carbene to the furoindole, furan ring-opening, and subsequent intramolecular cyclization to yield 2-alkenyliden-indolin-3-ones unimi.itscispace.com. These reactions have been demonstrated to proceed with moderate to high yields, producing compounds with extended π-systems that are often intensely colored unimi.it.

    A prominent outcome of these cascade reactions is the formation of spiroindolin-3-ones. When 2-methyl-4H-furo[3,2-b]indoles react with gold-activated allenamides, the cascade sequence involves C2 hydroarylation, furan ring opening, and intramolecular spirocyclization, yielding 2-spiroindolin-3-ones acs.orgscispace.comunimi.it. These reactions highlight the ability of the furoindole scaffold to participate in complex, multi-step transformations under catalytic conditions, generating intricate spirocyclic structures acs.orgunimi.it.

    Addition and Annulation Reactions of 4H-Furo[3,2-b]indoles

    Beyond cascade pathways, 4H-Furo[3,2-b]indoles also undergo various addition and annulation reactions, expanding their synthetic utility.

    The furan moiety of 4H-Furo[3,2-b]indoles can participate in hydroarylation reactions. For example, in gold-catalyzed reactions with propargyl esters, a hydroarylation step at the C2 position of the furan ring is a key initial event in the cascade leading to indolin-3-one derivatives unimi.itscispace.comcore.ac.uk. These reactions demonstrate the nucleophilic character of the furan ring when activated appropriately.

    4H-Furo[3,2-b]indoles exhibit reactivity with various activated π-systems, particularly when mediated by transition metal catalysts. Gold(I) catalysts are frequently employed to activate π-systems such as allenamides and propargyl esters, enabling their addition to the furoindole core unimi.itresearchgate.netscispace.com. This interaction can lead to cycloaddition and cyclization reactions, often integrated into cascade processes that build complex molecular architectures researchgate.net. For instance, reactions with oxyallyl cations derived from α-bromoketones can lead to cyclohepta[b]indole derivatives via a (4+3) cycloaddition researchgate.netacs.org.

    Site-Specific Functionalization and Derivatization

    The strategic functionalization of the this compound scaffold allows for the synthesis of complex indole (B1671886) derivatives with tailored properties. Investigations have elucidated distinct reactivity profiles at key positions within the molecule.

    Reactivity at C2 of the Furan Ring

    The C2 carbon atom of the furan ring in this compound is characterized by its nucleophilic nature, making it susceptible to reactions with various electrophiles. This position readily participates in electrophilic aromatic substitution reactions, leading to the introduction of diverse substituents. Furthermore, the C2 position is a key site for addition reactions, often followed by furan ring-opening, which forms the basis for several cascade transformations.

    Table 1: Reactivity at the C2 Position of the Furan Ring

    Reaction TypeReagents/ConditionsProducts/OutcomesCitation(s)
    Electrophilic Aromatic SubstitutionVarious electrophiles (e.g., halogens, acylating agents, formylating agents)C2-substituted this compound derivatives core.ac.ukunimi.it
    Gold-Carbene Addition / Ring OpeningGold(I) catalysts with propargyl esters or allenamides2-Alkenylidene-3-oxoindolines, indolin-3-one derivatives, 2-spirocyclopentane-1,2-dihydro-3H-indolin-3-ones unimi.itrsc.orgresearchgate.netunimi.it
    Copper-Carbene Addition / Ring OpeningCopper(I) catalysts with diazo compounds2-Alkenylidene-3-oxoindolines researchgate.netunimi.it
    (4+3) CycloadditionOxyallyl cations (generated from α-bromoketones with base and perfluorinated solvent like TFE)Cyclohepta[b]indole derivatives (e.g., 7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole) acs.orgacs.orgresearchgate.netacs.org
    HydroarylationCationic gold(I) catalystsC2-hydroarylated products core.ac.uk

    These transformations highlight the versatility of the C2 position, enabling the construction of complex polycyclic systems and functionalized indole derivatives through metal-catalyzed cascade reactions and cycloadditions.

    Substitution and Modification at the Nitrogen Atom

    The nitrogen atom within the indole core of this compound also serves as a site for chemical modification. These modifications can alter the electronic properties, solubility, and reactivity of the parent compound, leading to new structural entities.

    Table 2: Substitution and Modification at the Nitrogen Atom

    Reaction TypeReagents/ConditionsProducts/OutcomesCitation(s)
    N-AlkylationAlkyl halides (e.g., methyl or benzyl (B1604629) halides) in the presence of a base.N-alkylated this compound derivatives. acs.org
    N-ProtectionCarbamate formation (e.g., using n-butyllithium and ethyl chloroformate).N-protected this compound derivatives. unimi.it

    Compound List:

    this compound

    2-Alkenylidene-3-oxoindolines

    2-Spirocyclopentane-1,2-dihydro-3H-indolin-3-ones

    Indolin-3-one derivatives

    Spiropseudo-indoxyls

    Cyclohepta[b]indole derivatives

    7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole

    Computational and Theoretical Investigations of 4h Furo 3,2 B Indole

    Quantum Chemical Elucidation of Reaction Mechanisms

    Quantum chemical calculations offer a powerful lens through which to dissect the intricate mechanisms of reactions involving 4H-Furo[3,2-b]indole. These studies are vital for understanding how the molecule participates in various catalytic transformations and for identifying the key intermediates and transition states that govern these processes.

    The reactivity of 4H-Furo[3,2-b]indoles is significantly influenced by metal catalysis, with gold and copper complexes being prominent in mediating various transformations. DFT studies have been employed to elucidate the mechanistic pathways of these metal-catalyzed reactions. For instance, gold(I) catalysts have been shown to promote cascade reactions of 4H-Furo[3,2-b]indoles with allenamides, leading to the synthesis of spiropseudo-indoxyls. Similarly, the activation of propargyl esters by gold(I) catalysts can induce furan (B31954) ring rearrangements, yielding 2-alkenylidene-3-oxoindoles unimi.it. Gold(III) species have also been implicated in catalyzing carbon-carbon bond-forming reactions through cross-coupling processes researchgate.net.

    Copper(I) carbene species, often generated in situ from diazo compounds, have also been investigated in conjunction with 4H-Furo[3,2-b]indoles, participating in catalytic cycles that lead to new molecular architectures unimi.itunime.it. Theoretical analyses, including DFT calculations, often reveal stepwise reaction mechanisms, particularly for reactions involving electron-rich dienes and electrophilic partners like oxyallyl cations. These studies highlight the formation of cationic intermediates and the role of initial carbon-carbon bond formation, often at the C3 position of the indole (B1671886) moiety, followed by subsequent ring closure steps acs.orgacs.orgacs.org. Energy Decomposition Analysis (EDA) and Natural Orbital for Chemical Valence (NOCV) studies provide deeper insights into regiochemical control, identifying factors such as reactant distortion energy and orbital mixing as key determinants of reaction outcomes researchgate.net.

    Table 1: Representative Metal-Catalyzed Transformations of 4H-Furo[3,2-b]indoles

    Metal CatalystReaction Type / TransformationKey Reagents/PartnersNotable OutcomeReference(s)
    Gold(I)Cascade reactionsAllenamidesSynthesis of spiropseudo-indoxyls unimi.it
    Gold(I)Activation of propargyl estersPropargyl estersSynthesis of 2-alkenylidene-3-oxoindoles (via furan ring rearrangement) unimi.it
    Gold(III)Cross-coupling reactions / CC bond formationVariousCatalysis of carbon-carbon bond formation researchgate.net
    Copper(I)Carbene formationDiazo compoundsParticipation in catalytic cycles with 4H-furo[3,2-b]indoles unimi.itunime.it
    Gold(I)(4+3) CycloadditionOxyallyl cationsSynthesis of cyclohepta[b]indoles acs.org

    The detailed characterization of transition states and reaction intermediates is a cornerstone of quantum chemical mechanistic studies. For this compound chemistry, DFT calculations are employed to map potential energy surfaces, thereby identifying and stabilizing these transient species. Studies often focus on the stabilization of transition states and intermediates, particularly in reactions involving solvent effects where hydrogen bonding can play a significant role acs.org. The identification of cationic intermediates is crucial for understanding reaction propagation acs.org. Techniques such as Energy Decomposition Analysis (EDA) are utilized to dissect the energetic contributions to transition states, providing a deeper understanding of bond formation and breaking processes researchgate.net. While specific structural data for all intermediates is often context-dependent on the particular reaction, computational methods provide the framework for their theoretical depiction and energetic evaluation.

    Molecular Modeling of Structural Conformations and Energetic Landscapes

    Molecular modeling provides insights into the preferred structural conformations of this compound and helps in understanding its energetic landscape. The fused ring system typically adopts a near-planar conformation, which is conducive to π–π stacking interactions. Computational modeling, including DFT calculations, is used to map the electron density distribution within the molecule, revealing charge polarization that dictates its reactivity . While detailed studies on "energetic landscapes" in the context of multiple conformers are not extensively detailed in the provided search results for this specific compound, the focus on electron density distribution and conformational analysis addresses key aspects of molecular modeling.

    Theoretical Analysis of Electronic Structure and Aromaticity in the Fused System

    Theoretical analysis of the electronic structure of this compound is critical for understanding its inherent reactivity and stability. DFT calculations, often at levels such as B3LYP/6-31G*, provide detailed insights into the electron density distribution. These calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized over the indole nitrogen and adjacent carbon atoms, suggesting nucleophilic character at this region. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often found to reside predominantly on the furan oxygen and fused carbon atoms, indicating electrophilic tendencies in the furan moiety .

    Table 2: Electronic Structure Features and Reactivity Implications

    Molecular OrbitalLocalizationReactivity ImplicationReference(s)
    HOMOIndole nitrogen and adjacent carbonsNucleophilic reactivity at the indole moiety
    LUMOFuran oxygen and fused carbon atomsElectrophilic character at the furan ring

    Table 3: Hyperconjugative Interactions (NBO Analysis)

    InteractionStabilization Energy (kcal/mol)Reference(s)
    Lp(O) → σ(C3–C4)8.2
    π(C8–C9) → π(N1–C2)15.6

    The aromaticity of the fused system can be quantified using metrics like the Harmonic Oscillator Model of Aromaticity (HOMA). For this compound, a HOMA index of 0.81 corresponds to an aromatic stabilization energy (ASE) of approximately 23.4 kcal/mol. Comparative analysis with related systems, such as Furo[2,3-b]indole (HOMA: 0.78, ASE: 21.9 kcal/mol) and indole itself (HOMA: 0.89, ASE: 28.7 kcal/mol), highlights the significant, though slightly less pronounced, aromatic character of the furoindole scaffold compared to the parent indole system .

    Exploration of Mechanistic Biological Interactions of 4h Furo 3,2 B Indole Derivatives

    Rationale and Context for Pharmacological Exploration

    The exploration of 4H-Furo[3,2-b]indole derivatives for pharmacological applications is driven by the recognized potential of the fused furoindole system as a versatile scaffold.

    The indole (B1671886) nucleus itself is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties ijpsr.infoijpsr.comijptjournal.com. The fusion of a furan (B31954) ring to the indole core, as seen in the furo[3,2-b]indole system, creates a unique structural motif that can interact with biological targets in novel ways researchgate.netrsc.org. This fused system offers a rigid framework with specific electronic and steric properties that can be modulated through substitution, making it an attractive template for designing new therapeutic agents ijpsr.comacs.orgwnmc.edu.cn. The recognized importance of indole and related fused systems in drug discovery provides a strong rationale for investigating furoindole derivatives for their pharmacological potential ijptjournal.comrsc.orgwnmc.edu.cn.

    The indole moiety, with its electron-rich π system, is adept at participating in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for binding to biological targets like enzymes and receptors ijpsr.comrsc.orgnih.gov. The furan ring, while less extensively studied in this specific fused context, can also contribute to molecular recognition through hydrogen bonding (via its oxygen atom) and hydrophobic interactions. The combined structure of this compound derivatives allows for a rich interplay of these interactions, enabling specific binding to target proteins and influencing their biological activity nih.govresearchgate.net. The precise arrangement of these fused rings and their substituents dictates the compound's ability to fit into binding pockets and elicit a response jmolekul.comnih.gov.

    Hypothesized Molecular Mechanisms of Action (focus on theoretical interaction)

    Research into the biological activities of this compound derivatives often involves hypothesizing their mechanisms of action based on observed effects and computational studies.

    Studies have indicated that furoindole derivatives can exert their effects by interacting with specific biological targets. For instance, certain derivatives have shown promise as anticancer agents, suggesting interactions with pathways involved in cell proliferation or survival ijpsr.infojmolekul.comnih.gov. Specifically, compound 10a, a 2,4-disubstituted furo[3,2-b]indole derivative, demonstrated significant inhibitory activity against A498 renal cancer cells and was suggested to have a mechanism similar to YC-1, an inhibitor of soluble guanylate cyclase nih.gov. Other furoindole derivatives have been investigated for their potential as enzyme inhibitors, with some showing activity against viral enzymes, cancer cell proliferation pathways, and inflammatory response mechanisms smolecule.com. The ability of these compounds to modulate cellular processes points to interactions with key enzymes or signaling cascades within these pathways.

    Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to predict and understand the binding interactions of furoindole derivatives with their potential targets. These computational methods help in identifying key structural features responsible for activity and guide the design of new analogues jmolekul.comnih.govresearchgate.net. For example, QSAR models for anticancer activity against A498 cell lines have suggested that variations in electron-withdrawing and electron-donating groups at specific positions (C2, C6, C11) can enhance activity jmolekul.com. Molecular docking studies have further supported these findings, predicting binding interactions, such as hydrogen bonds with essential amino acids like MET769, THR830, and THR766, which are crucial for building anticancer activity jmolekul.com. Similarly, furo[2,3-b]indol-3a-ol derivatives have been investigated as Cyclin-dependent kinase 2 (CDK2) inhibitors, with docking studies revealing favorable binding energies and potential protein-ligand interactions that could lead to anticancer drug development nih.gov. These computational approaches are instrumental in elucidating hypothesized mechanisms of action by predicting how these molecules engage with their biological targets at a molecular level.

    Design Principles for Potential Biologically Active this compound Analogues

    The design of novel, biologically active this compound analogues relies on understanding the structure-activity relationships (SARs) and leveraging computational insights from molecular docking and QSAR studies.

    Key design principles include:

    Substitution Pattern Optimization : Modifying substituents at various positions of the furoindole core can significantly impact biological activity. For instance, studies on anticancer activity have highlighted the importance of substitutions at the 2 and 4 positions of the furo[3,2-b]indole scaffold ijpsr.infojmolekul.comnih.gov. QSAR analysis suggests that varying electron-withdrawing groups at C2 and C6, and electron-donating groups at C11, can enhance anticancer potency jmolekul.com.

    Exploiting Molecular Recognition Features : Incorporating functional groups that can form specific interactions, such as hydrogen bonds or π-π stacking, with target enzymes or receptors is crucial rsc.orgnih.govnih.gov. The presence of hydroxyl (-OH) or carboxamide (-CONH2) groups, for example, can facilitate hydrogen bonding interactions nih.govnih.govsmolecule.com.

    Scaffold Hopping and Analogue Synthesis : While the furo[3,2-b]indole scaffold itself is of interest, modifications or fusions with other heterocyclic systems can lead to novel properties. For example, benzofuro[3,2-b]indoles have been synthesized via C-H amination, suggesting that related fused systems can also be explored researchgate.net. The synthesis of various furoindole derivatives allows for systematic exploration of SARs, leading to the identification of lead compounds with improved efficacy and selectivity.

    Computational Guidance : Utilizing molecular docking to predict binding affinities and modes of interaction with target proteins provides a rational basis for designing new analogues. Compounds predicted to have strong binding energies and favorable interactions with key amino acid residues are prioritized for synthesis and experimental validation jmolekul.comnih.gov.

    By adhering to these principles, researchers can systematically design and synthesize new this compound derivatives with enhanced biological activity for potential therapeutic applications.

    Advanced Applications and Future Research Trajectories

    Applications in Functional Materials Chemistry

    The inherent electronic and photophysical properties of the furo[3,2-b]indole core make it an attractive candidate for applications in functional materials, particularly in the realm of optoelectronics. Derivatives of this scaffold have been investigated for their potential as fluorescent dyes and components in organic solar cells. The extended π-conjugation within the furoindole system can be tuned through strategic substitution, influencing properties such as luminescence and charge transport. While specific performance data for 4H-Furo[3,2-b]indole itself in these applications is still an active area of research, related furoindole structures have shown promise. For instance, indolin-3-one derivatives, which can be synthesized from furo[3,2-b]indoles, exhibit emergent applications as functional fluorescent dyes unimi.it. Further exploration into modifying the furo[3,2-b]indole structure could lead to novel materials with tailored optical and electronic characteristics.

    Role in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogues

    The this compound skeleton serves as a valuable building block and intermediate in the synthesis of more intricate heterocyclic compounds and natural product analogues researchgate.net. Its reactivity allows for participation in various cascade reactions and cycloadditions, facilitating the construction of complex molecular architectures. For example, 4H-furo[3,2-b]indoles can undergo dearomative (4+3) cycloaddition reactions with in situ generated oxyallyl cations to produce cyclohepta[b]indole derivatives, a core structure found in numerous natural products with diverse biological activities acs.orgacs.org. Additionally, gold-catalyzed cascade reactions involving 4H-furo[3,2-b]indoles with propargyl esters or allenamides can lead to the formation of indolin-3-one derivatives, which are precursors to compounds with potential pharmaceutical relevance unimi.itunimi.it. The ability to introduce diverse substituents onto the furoindole core further enhances its utility as a versatile synthon for accessing complex chemical space relevant to natural product synthesis and drug discovery.

    Future Directions in Synthetic Methodology Development for Furoindoles

    The ongoing development of efficient and sustainable synthetic methodologies for furoindoles remains a key area for future research. While established routes exist, there is a continuous drive towards more atom-economical, environmentally friendly, and selective methods. Recent advancements include the exploration of gold-catalyzed cascade reactions for the synthesis of complex indole (B1671886) derivatives researchgate.netunimi.it, and metal-free approaches for generating cyclohepta[b]indoles acs.orgacs.org. Future research could focus on:

    Green Chemistry Approaches: Developing catalytic systems that operate under milder conditions, utilize renewable solvents, and minimize waste generation.

    Cascade and Multicomponent Reactions: Designing novel one-pot strategies that assemble the furoindole core or its complex derivatives in fewer steps, increasing efficiency.

    C-H Functionalization: Exploring direct C-H functionalization strategies to introduce substituents onto the furoindole scaffold, bypassing the need for pre-functionalized starting materials.

    Flow Chemistry: Adapting existing synthetic routes to continuous flow processes to improve scalability, safety, and control over reaction parameters.

    Emerging Areas of Interdisciplinary Research Leveraging the Furo[3,2-b]indole Framework

    The unique structural and electronic properties of the furo[3,2-b]indole framework open avenues for interdisciplinary research, extending beyond traditional organic synthesis and materials science.

    Medicinal Chemistry and Drug Discovery: While specific safety and dosage information are outside the scope of this article, the furo[3,2-b]indole scaffold is recognized for its presence in compounds with potential biological activities smolecule.comijptjournal.comnih.govresearchgate.netdoaj.orgresearcher.life. Its role as a core structure in compounds exhibiting anticancer activity, as explored through Quantitative Structure-Activity Relationship (QSAR) studies doaj.orgresearchgate.net, highlights its potential in therapeutic development. Further research could investigate its utility in designing novel enzyme inhibitors or modulators of biological pathways.

    Sensor Technology: The photophysical properties of furoindole derivatives, particularly their fluorescence, could be exploited in the development of chemical sensors. By designing furoindole-based molecules that exhibit a detectable change in their optical properties upon binding to specific analytes, novel sensing platforms could be created.

    Supramolecular Chemistry: The rigid and planar nature of the furo[3,2-b]indole system, along with the potential for hydrogen bonding and π-π stacking interactions, makes it a candidate for incorporation into supramolecular assemblies. Such assemblies could find applications in molecular recognition, catalysis, or the creation of advanced functional materials.

    Q & A

    Q. What are the key synthetic methodologies for preparing 4H-furo[3,2-b]indoles, and how can functionalization at N4 be controlled?

    A four-step protocol is commonly employed, starting with indole derivatives and proceeding via bromination, Suzuki-Miyaura coupling (for C2 aryl substitution), and N4 protection using carbamates (e.g., tert-butyl carbamate) to prevent unwanted electrophilic reactions at nitrogen . For example, N4-protected 4H-furo[3,2-b]indoles (e.g., 24a–j ) are synthesized to study reactivity while preserving the furan ring’s integrity. Characterization via 1H^1H/13C^{13}C-NMR and X-ray crystallography confirms regioselectivity .

    Q. How do substituents at C2 influence the reactivity of 4H-furo[3,2-b]indoles in cycloaddition reactions?

    C2 substituents (H, Me, or aryl groups) modulate electronic and steric effects. Methyl or phenyl groups at C2 enhance stability during [4+2] cycloadditions by reducing electron density at the furan ring, while unsubstituted derivatives act as dienophiles in Diels-Alder reactions . For instance, phenyl-substituted 24k shows distinct reactivity in gold-catalyzed cascades compared to methyl-substituted analogs .

    Q. What are the primary electrophilic partners for functionalizing the furan ring in 4H-furo[3,2-b]indoles?

    The furan ring reacts with gold- or copper-activated π-systems (e.g., propargyl esters, diazoacetates) to form alkenylidene-3-oxoindolines. Gold(I) catalysts (e.g., JohnPhosAuSbF6_6) promote cyclopropanation, while Cu(I) macrocyclic pyridine-containing ligands (PcL) enable regioselective ring-opening via carbene intermediates .

    Advanced Research Questions

    Q. How do gold and copper catalytic systems differ in mediating furan ring-opening cascades?

    Gold(I) catalysts (e.g., tris(aryl)phosphiteAuSbF6_6) favor π-activation of propargyl esters, forming gold-carbene intermediates that trigger furan ring cleavage and subsequent [1,2]-acyl shifts to yield 2-alkenylidene-3-oxoindolines (11a–n ) . In contrast, Cu(I)-PcL complexes enable milder conditions for diazoacetate reactions, avoiding undesired side products like dimerization . Yields vary significantly: α-styryl propargyl esters give >70% yields, while alkyl derivatives underperform (<40%) .

    Q. What strategies resolve contradictions in yield disparities between substituted and unsubstituted 4H-furo[3,2-b]indoles?

    Steric hindrance from C2 aryl groups (e.g., in 24k ) slows reaction kinetics, requiring optimized catalyst loading (e.g., 5 mol% Cu(I)-PcL vs. 2.5 mol% Rh2_2(Oct)4_4) . Computational studies (DFT) can model transition states to rationalize electronic effects, while Hammett plots correlate substituent σ-values with rate constants .

    Q. How are structure-activity relationships (SAR) evaluated for 4H-furo[3,2-b]indole derivatives in anticancer studies?

    Derivatives like 47 (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol) are screened against NCI-60 tumor cell lines. SAR analysis identifies C2 hydroxymethyl and furan-2-yl groups as critical for activity, with IC50_{50} values <1 µM in leukemia models . Mechanistic studies (e.g., apoptosis assays, MMP-9 inhibition) further validate targets .

    Q. What analytical techniques are prioritized for characterizing complex reaction intermediates?

    High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) resolve regioisomers in cycloadducts. X-ray crystallography confirms the stereochemistry of alkenylidene products (e.g., 11a ), while in situ IR monitors carbene formation in gold-catalyzed reactions .

    Q. How do photophysical properties of 2-alkenylidene-3-oxoindolines compare to commercial dyes?

    Push-pull isoquinoline derivatives exhibit polarity-sensitive fluorescence with quantum yields (Φ) up to 0.45 in DMSO. Some analogs (e.g., 11d ) show superior nonlinear optical (NLO) responses vs. disperse red 1, making them candidates for optoelectronic applications .

    Methodological Recommendations

    • Catalyst Screening : Compare Au(I), Cu(I), and Rh(II) systems for furan functionalization .
    • SAR Optimization : Introduce EWGs (e.g., -NO2_2, -CN) at C2 to enhance bioactivity .
    • Computational Modeling : Use Gaussian09 to map reaction pathways and predict regioselectivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.